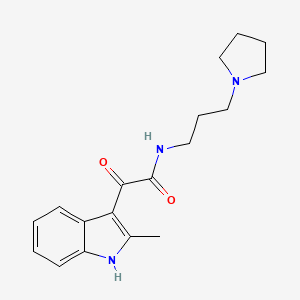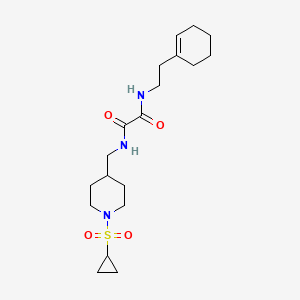
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClFNO2 and its molecular weight is 217.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Amino Acid for Protein Studies : A strategy for the biosynthetic incorporation of a fluorophore into proteins at defined sites was developed. The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in yeast, providing a powerful tool to study protein structure, dynamics, and interactions (Summerer et al., 2006).
Asymmetric Synthesis for Medicinal Chemistry : The asymmetric synthesis of derivatives of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid, including (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid, was described. This process is significant for the synthesis of novel pharmaceutical compounds (Monclus et al., 1995).
Synthesis of Benzodiazepines Derivatives : A series of derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid were synthesized as analgesic modulating for the Transient receptor potential vanilloid 1. This highlights the role of fluorinated aromatic compounds in developing new analgesics (Liu et al., 2018).
Antitumor Activity of Amino Acid Ester Derivatives : The synthesis of amino acid ester derivatives containing 5-fluorouracil was explored. One of the synthesized compounds showed significant inhibitory effects against liver cancer, indicating the potential of such compounds in cancer therapy (Xiong et al., 2009).
DPP IV Inhibitory Activity for Diabetes Treatment : The synthesis of various enantiomers of 2-amino-3,3-bis(4-fluorophenyl)propanoic acids was conducted for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus. This demonstrates the application of such compounds in addressing metabolic diseases (Deng et al., 2008).
Chiral SFC Separations of Carboxylic Acids : Chiral supercritical fluid chromatography (SFC) was used to resolve racemic 2,2-dimethyl-3-aryl-propanoic acids, including compounds with 2-chloro-9-fluoro-5H-chromeno[2,3-b]pyridin-5-yl groups. This method is crucial in the pharmaceutical industry for purifying chiral compounds (Wu et al., 2016).
Synthesis of Anticancer Compounds : The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, was established. This showcases the utility of fluorinated compounds in the development of new anticancer therapies (Zhang et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid are currently unknown . This compound is a non-protein amino acid, and amino acids in general can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins
Mode of Action
As an amino acid, it may interact with its targets through a variety of mechanisms, such as binding to receptors or enzymes, or being incorporated into proteins . More studies are needed to elucidate the exact mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Amino acids can be involved in a wide range of biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes
Pharmacokinetics
As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by various enzymes, and excreted in the urine . The specific impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
As an amino acid, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s action and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .
Properties
IUPAC Name |
2-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWJVNJWVYSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)





![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)


![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)
